

# 4-Acetylpyridine 1-oxide chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Acetylpyridine 1-oxide

Cat. No.: B1596671

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **4-Acetylpyridine 1-Oxide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Acetylpyridine 1-oxide** is a heterocyclic N-oxide that serves as a versatile and valuable building block in modern organic synthesis. The introduction of the N-oxide functionality significantly modulates the electronic properties of the pyridine ring, enhancing its utility as a synthetic intermediate compared to its parent compound, 4-acetylpyridine. This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and reactivity of **4-Acetylpyridine 1-oxide**. It further delves into its applications in medicinal chemistry and drug development, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent molecule for the synthesis of complex chemical entities.

## Core Physicochemical Properties

**4-Acetylpyridine 1-oxide** is a stable, solid compound under standard conditions. The N-oxide group, being a strong dipole, imparts distinct physical and chemical characteristics to the molecule. It increases the polarity and water solubility while altering the reactivity of both the pyridine ring and the acetyl substituent.

Property	Value	Source(s)
IUPAC Name	1-(1-oxido-4-pyridinyl)ethanone	
CAS Number	2402-96-2	
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	137.14 g/mol	[1]
Appearance	Solid	
Melting Point	132-133 °C	[3]
Density	1.13 g/cm <sup>3</sup>	[1]
InChI Key	GUHDDRZAZNIQJB-UHFFFAOYSA-N	[2]

## Synthesis and Purification

The most common and efficient method for the preparation of **4-Acetylpyridine 1-oxide** is through the direct N-oxidation of the readily available 4-acetylpyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

### Causality in Synthetic Choice:

The choice of m-CPBA is strategic. It is a highly effective and relatively safe oxidizing agent for the N-oxidation of pyridines. The electron-withdrawing nature of the acetyl group deactivates the pyridine ring, necessitating a potent oxidant. The reaction proceeds cleanly, and the byproduct, m-chlorobenzoic acid, can be easily removed during workup. Dichloromethane is an excellent solvent choice as it is relatively inert and facilitates easy separation of the product.

## Experimental Protocol: N-Oxidation of 4-Acetylpyridine

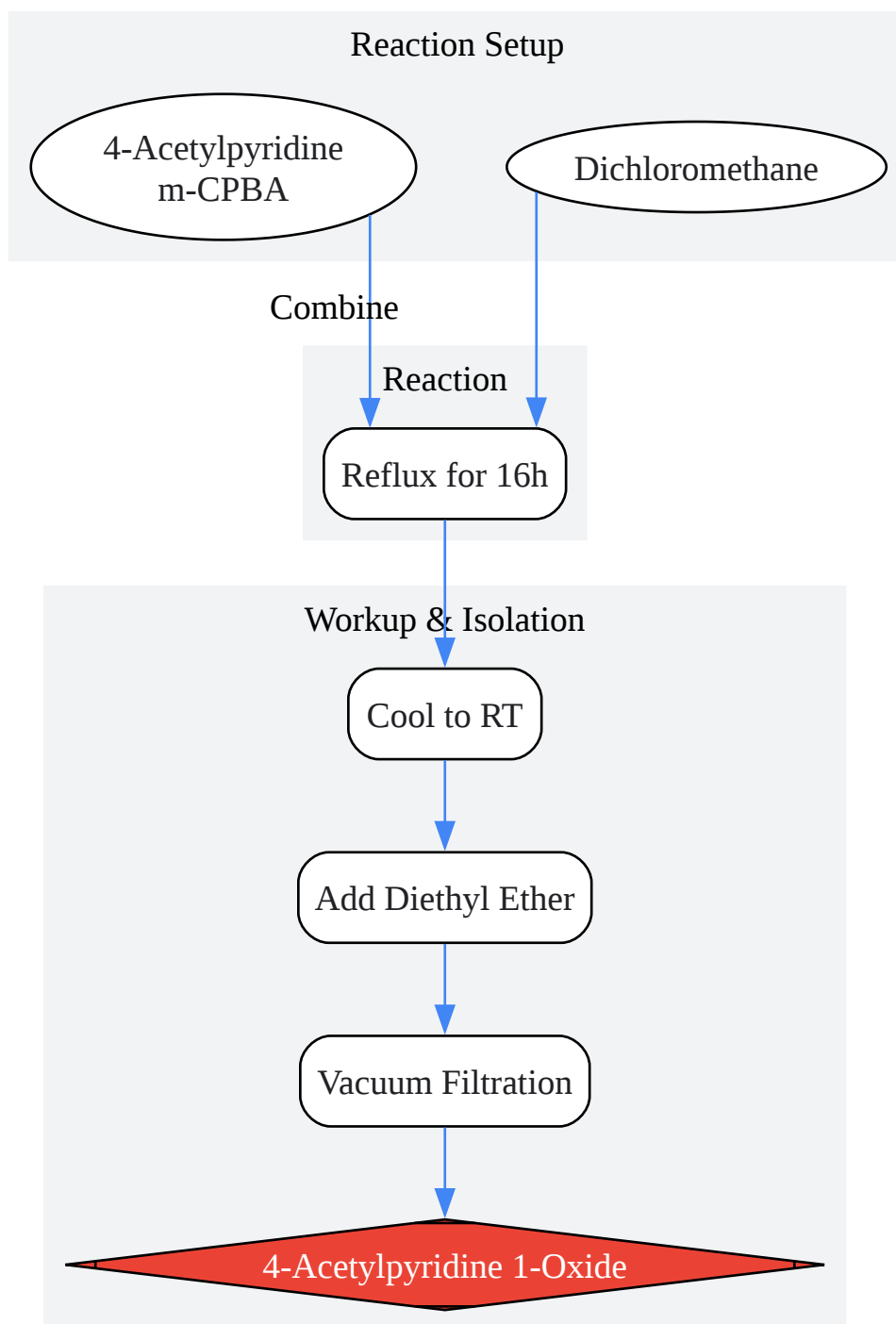
This protocol is adapted from a patented synthetic route[3].

Materials:

- 4-Acetylpyridine (100 mmol, 11.0 mL)
- meta-Chloroperoxybenzoic acid (m-CPBA, 55%, 100 mmol, 31.3 g)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 200 mL)
- Diethyl ether ( $(\text{C}_2\text{H}_5)_2\text{O}$ , 200 mL)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetylpyridine (100 mmol) and dichloromethane (200 mL).
- Slowly add m-CPBA (100 mmol) to the solution. The addition may be exothermic; control the rate to maintain a gentle reflux.
- Once the addition is complete, heat the mixture to a boil and maintain reflux for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Induce precipitation of the product by adding diethyl ether (200 mL) to the reaction mixture.
- Collect the resulting solid precipitate by vacuum filtration.
- Wash the solid with a small amount of cold diethyl ether to remove residual impurities.
- Dry the product under vacuum to yield **4-acetylpyridine 1-oxide** as a solid. The reported melting point is 132-133°C[3].



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Acetylpyridine 1-oxide**.

## Spectroscopic Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The key expected spectral features are outlined below.

Technique	Expected Features
$^1\text{H}$ NMR	Protons ortho to the N-oxide (H-2, H-6) will show a significant downfield shift compared to the parent pyridine due to the deshielding effect of the $\text{N}^+\text{-O}^-$ group. Protons meta to the N-oxide (H-3, H-5) will be shifted slightly upfield. The acetyl methyl protons will appear as a singlet around 2.5-2.7 ppm.
$^{13}\text{C}$ NMR	The carbons attached to the nitrogen (C-2, C-6) and the carbon at the 4-position (C-4) are most affected. C-4 is deshielded due to direct attachment to the electron-withdrawing acetyl group and the influence of the N-oxide. The carbonyl carbon will appear significantly downfield (~195-200 ppm).
IR Spectroscopy	A strong N-O stretching band is expected in the range of 1200-1300 $\text{cm}^{-1}$ . A sharp, strong carbonyl (C=O) stretching band from the acetyl group will be present around 1680-1700 $\text{cm}^{-1}$ .
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) should be observed at $m/z = 137.05$ . A common fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom ( $\text{M}-16$ ), which would correspond to the $m/z$ of 4-acetylpyridine (121.05).

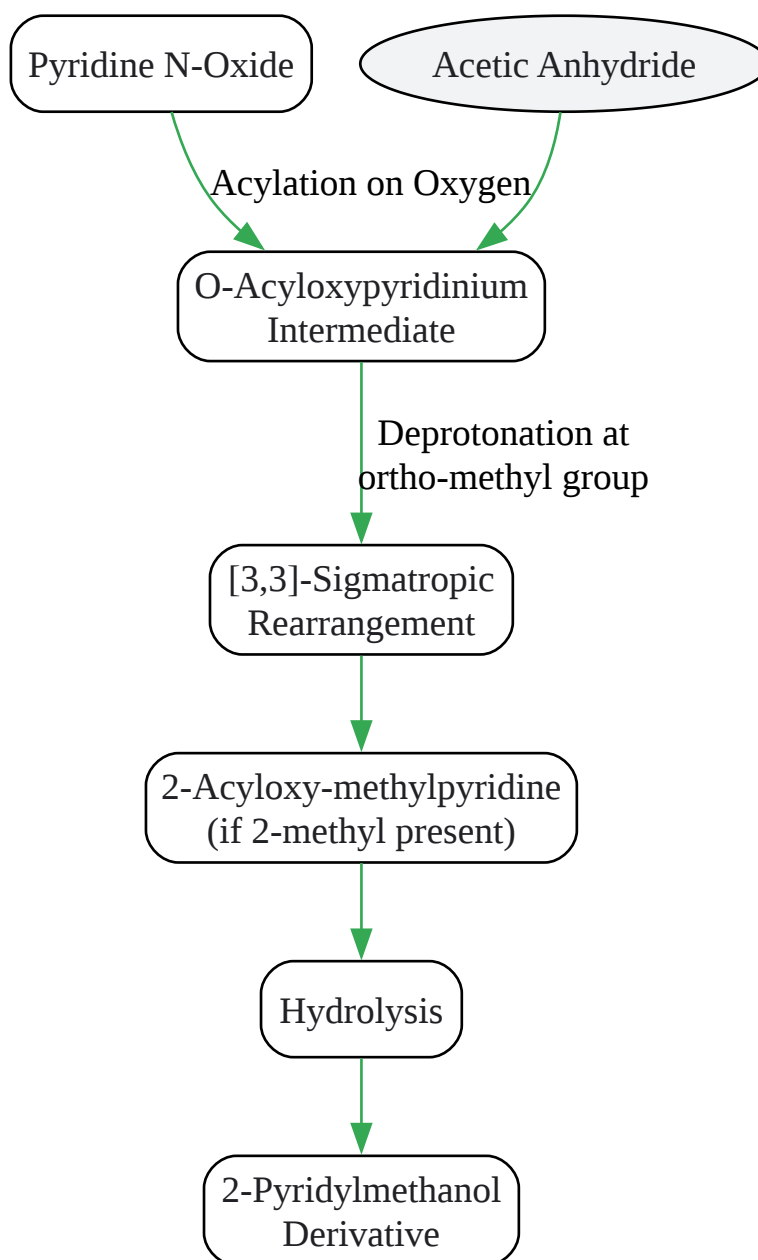
## Chemical Reactivity and Synthetic Utility

The N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, making **4-acetylpyridine 1-oxide** a versatile intermediate. The  $\text{N}^+\text{-O}^-$  dipole acts as an electron-

donating group via resonance, increasing electron density at the ortho (2,6) and para (4) positions, while also making the ring susceptible to a unique set of transformations.[4]

## Reactions Involving the N-Oxide Group

- **Deoxygenation:** The N-oxide can be readily reduced back to the parent pyridine using various reagents like  $\text{PCl}_3$ ,  $\text{PPh}_3$ , or catalytic hydrogenation. This makes the N-oxide group an effective protecting or directing group that can be removed at a later synthetic stage.
- **Acylation and Rearrangement (Boekelheide Reaction):** Reaction with acylating agents like acetic anhydride leads to an O-acylated intermediate. This intermediate is highly reactive and can undergo rearrangement, which is a powerful method for functionalizing the pyridine ring, typically at the ortho position if an alkyl group is present.[5][6]



[Click to download full resolution via product page](#)

Caption: Generalized Boekelheide rearrangement pathway.

## Electrophilic and Nucleophilic Substitution

The increased electron density at the C2, C4, and C6 positions makes the ring more susceptible to electrophilic substitution than pyridine itself. Conversely, the N-oxide group activates the C2 and C4 positions toward nucleophilic attack, often after activation with an agent like  $\text{POCl}_3$  or  $\text{SO}_2\text{Cl}_2$ .

## Reactions of the Acetyl Group

The acetyl group can undergo standard ketone chemistry. It can be:

- Reduced to an alcohol.
- Converted to an oxime.<sup>[7]</sup>
- Used as a handle for condensation reactions to build more complex side chains.

The interplay between the N-oxide and the acetyl group allows for selective transformations. For example, the acetyl group can be modified first, followed by a reaction directed by the N-oxide, or vice versa, providing significant synthetic flexibility.

## Applications in Research and Drug Development

While 4-acetylpyridine itself is a key building block in pharmaceuticals and agrochemicals<sup>[8][9]</sup>, its N-oxide derivative offers expanded synthetic possibilities.

- **Scaffold for Bioactive Molecules:** The pyridine N-oxide motif is present in various biologically active compounds. The ability to functionalize the ring at multiple positions makes **4-acetylpyridine 1-oxide** an attractive starting point for library synthesis in drug discovery campaigns.
- **Intermediate for Complex Heterocycles:** The unique reactivity imparted by the N-oxide group facilitates the construction of fused heterocyclic systems, which are common cores in many pharmaceutical agents.
- **Catalysis:** Chiral pyridine N-oxides are increasingly used as highly effective nucleophilic catalysts in asymmetric synthesis, for instance, in acyl transfer reactions.<sup>[10]</sup> This highlights the potential for developing chiral derivatives of **4-acetylpyridine 1-oxide** for catalytic applications.

## Safety and Handling

- **Hazard Identification:** **4-Acetylpyridine 1-oxide** is classified as an irritant. It may cause skin (H315) and serious eye irritation (H319).



- **Handling:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** The compound should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent degradation.

## Conclusion

**4-Acetylpyridine 1-oxide** is more than just an oxidized derivative of its parent pyridine. It is a synthetically enabling molecule whose unique electronic and reactive properties provide chemists with a powerful tool for molecular construction. Its stability, well-defined synthesis, and multifaceted reactivity make it an indispensable intermediate for professionals in drug development and advanced materials science. Understanding its core chemical properties is key to unlocking its full potential in creating novel and complex chemical structures.

## References

- The Good Scents Company. (n.d.). 4-acetyl pyridine.
- Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. *Journal of the American Chemical Society*. [Link]
- ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.
- Organic Syntheses. (n.d.). 4-AMINOPYRIDINE FROM 4-ACETYL-PYRIDINE OXIME.
- ResearchGate. (n.d.). Acylation of pyridine-N-oxides.
- PubChem. (n.d.). 4-Acetylpyridine.
- Chen, N., et al. (2023). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. *Chemical Science*. [Link]
- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
- Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. *Arkivoc*. [Link]
- SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR].
- Gajales, G., et al. (2020). Recyclable Anhydride Catalyst for H<sub>2</sub>O<sub>2</sub> Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
- Chemical Effects in Biological Systems. (n.d.). 4-Acetyl pyridine (1122-54-9).

- PubChemLite. (n.d.). 4-acetylpyridine-n-oxide (C7H7NO2).
- SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR].
- Fengyi. (n.d.). The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PubChemLite - 4-acetylpyridine-n-oxide (C7H7NO2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Acetylpyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Acetylpyridine 1-oxide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596671#4-acetylpyridine-1-oxide-chemical-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)